N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amine
Overview
Description
N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amine is an organic compound that belongs to the class of amines It features a naphthyl group and a methylphenyl group attached to an ethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amine typically involves the reaction of 4-methylphenylamine with 2-(1-naphthyl)ethyl halide under basic conditions. Common reagents include sodium or potassium hydroxide, and the reaction is often carried out in an organic solvent such as ethanol or toluene. The reaction mixture is usually heated to reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to optimize yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the naphthyl or methylphenyl groups to their corresponding reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced forms of the naphthyl or methylphenyl groups.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amine is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of dyes, polymers, and other organic compounds.
Biology and Medicine
In biological and medicinal research, this compound might be investigated for its potential pharmacological properties. It could be studied for its interactions with biological targets such as enzymes or receptors.
Industry
In the industrial sector, the compound could be used in the production of specialty chemicals, including those used in the manufacture of electronic materials or coatings.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylphenyl)-N-[2-(2-naphthyl)ethyl]amine
- N-(4-Methylphenyl)-N-[2-(1-phenylethyl)amine
Uniqueness
N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amine is unique due to the specific arrangement of its naphthyl and methylphenyl groups, which can influence its chemical reactivity and interactions with other molecules. This uniqueness can make it particularly valuable in certain synthetic applications or research studies.
Properties
IUPAC Name |
4-methyl-N-(2-naphthalen-1-ylethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N/c1-15-9-11-18(12-10-15)20-14-13-17-7-4-6-16-5-2-3-8-19(16)17/h2-12,20H,13-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEPUXDVAVZKOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCC2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.